Cas no 24535-13-5 (3-(2-Hydroxyphenyl)propanohydrazide)
3-(2-Hydroxyphenyl)propanohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-Hydroxyphenyl)propanehydrazide
- 3-(2-HYDROXYPHENYL)PROPANOHYDRAZIDE
- Benzenepropanoic acid,2-hydroxy-, hydrazide
- 2-(2-???ethyl)phenol
- 3-(2-hydroxyphenyl)propionic acid hydrazide
- 3-(2-Hydroxy-phenyl)-propionic acid hydrazide
- 3-(2-Hydroxy-phenyl)-propionsaeure-hydrazid
- AC1L7LT0
- AC1Q54XA
- Hydro-o-cumarsaeure-hydrazid
- NSC222811
- Oprea1_256650
- SBB050181
- SureCN2320246
- SB86115
- CS-0217191
- NSC-222811
- AKOS001021981
- 24535-13-5
- VS-02035
- FT-0679644
- EN300-70526
- DTXSID90310221
- SCHEMBL2320246
- Cambridge id 5190979
- Z56754987
- Benzenepropanoic acid, 2-hydroxy-, hydrazide
- A911939
- MFCD00489889
- BBL009239
- STK500571
- ALBB-010080
- 3-(2-Hydroxyphenyl)propanohydrazide
-
- MDL: MFCD00489889
- Inchi: 1S/C9H12N2O2/c10-11-9(13)6-5-7-3-1-2-4-8(7)12/h1-4,12H,5-6,10H2,(H,11,13)
- InChI Key: VOYZQISHSPGPFX-UHFFFAOYSA-N
- SMILES: OC1C=CC=CC=1CCC(NN)=O
Computed Properties
- Exact Mass: 180.08996
- Monoisotopic Mass: 180.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 75.4A^2
Experimental Properties
- Density: 1.227
- Boiling Point: 438.8°C at 760 mmHg
- Flash Point: 219.2°C
- Refractive Index: 1.589
- PSA: 75.35
3-(2-Hydroxyphenyl)propanohydrazide Security Information
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
3-(2-Hydroxyphenyl)propanohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 040924-500mg |
3-(2-Hydroxyphenyl)propanohydrazide |
24535-13-5 | 500mg |
2047CNY | 2021-05-07 | ||
| Fluorochem | 061340-1g |
3-(2-Hydroxyphenyl)propanohydrazide |
24535-13-5 | 95% | 1g |
£176.00 | 2022-03-01 | |
| Fluorochem | 061340-5g |
3-(2-Hydroxyphenyl)propanohydrazide |
24535-13-5 | 95% | 5g |
£576.00 | 2022-03-01 | |
| Alichem | A019122720-5g |
3-(2-Hydroxyphenyl)propanehydrazide |
24535-13-5 | 95% | 5g |
$596.82 | 2023-09-02 | |
| TRC | B434250-25mg |
3-(2-Hydroxyphenyl)propanohydrazide |
24535-13-5 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B434250-50mg |
3-(2-Hydroxyphenyl)propanohydrazide |
24535-13-5 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B434250-250mg |
3-(2-Hydroxyphenyl)propanohydrazide |
24535-13-5 | 250mg |
$ 80.00 | 2022-06-07 | ||
| abcr | AB267980-1 g |
3-(2-Hydroxyphenyl)propanohydrazide |
24535-13-5 | 1g |
€88.60 | 2023-04-26 | ||
| abcr | AB267980-5 g |
3-(2-Hydroxyphenyl)propanohydrazide |
24535-13-5 | 5g |
€207.20 | 2023-04-26 | ||
| abcr | AB267980-10 g |
3-(2-Hydroxyphenyl)propanohydrazide |
24535-13-5 | 10g |
€255.40 | 2023-04-26 |
3-(2-Hydroxyphenyl)propanohydrazide Suppliers
3-(2-Hydroxyphenyl)propanohydrazide Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 3-(2-Hydroxyphenyl)propanohydrazide
Introduction to 3-(2-Hydroxyphenyl)propanohydrazide (CAS No. 24535-13-5)
3-(2-Hydroxyphenyl)propanohydrazide, identified by the Chemical Abstracts Service Number (CAS No.) 24535-13-5, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a hydroxyphenyl group linked to a propanohydrazide moiety, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The presence of both a hydroxyl and hydrazide functional group makes it a valuable intermediate for the synthesis of various pharmacologically active molecules.
The hydroxyphenyl moiety, characterized by its aromatic ring substituted with a hydroxyl group, is a common structural motif in many natural and synthetic bioactive compounds. This part of the molecule contributes to hydrogen bonding capabilities, influencing solubility and interaction with biological targets. On the other hand, the propanohydrazide group introduces reactivity that can be exploited in forming amide or hydrazine derivatives, which are crucial in drug design for modulating enzyme activity or receptor binding.
Recent advancements in drug discovery have highlighted the importance of multifunctional intermediates like 3-(2-Hydroxyphenyl)propanohydrazide. Researchers have been exploring its utility in developing novel therapeutic agents targeting various diseases, including inflammatory disorders and metabolic conditions. The compound’s ability to serve as a precursor for more complex molecules has made it a subject of interest in synthetic organic chemistry.
In the realm of medicinal chemistry, the synthesis of 3-(2-Hydroxyphenyl)propanohydrazide involves strategic functional group transformations that highlight the ingenuity of organic synthesis. The compound can be synthesized through multiple pathways, including condensation reactions between appropriate aldehydes or ketones with hydrazine derivatives, followed by functionalization at the aromatic ring. These synthetic routes not only showcase the versatility of propanohydrazide chemistry but also demonstrate how structural modifications can fine-tune biological activity.
One of the most compelling aspects of 3-(2-Hydroxyphenyl)propanohydrazide is its role as a building block for more complex scaffolds. For instance, researchers have utilized this compound to develop derivatives with enhanced binding affinity to specific biological targets. By incorporating additional functional groups or altering the substitution pattern on the aromatic ring, scientists can generate libraries of compounds for high-throughput screening. This approach has been instrumental in identifying lead candidates for further optimization.
The pharmacological potential of 3-(2-Hydroxyphenyl)propanohydrazide has been explored in several preclinical studies. Its structural features suggest interactions with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in inflammatory pathways. Additionally, modifications to the hydroxyphenyl and propanohydrazide groups have led to compounds with promising anti-inflammatory and analgesic properties. These findings underscore the importance of this intermediate in developing next-generation therapeutics.
From a computational chemistry perspective, molecular modeling studies have provided insights into how 3-(2-Hydroxyphenyl)propanohydrazide interacts with biological targets. These studies often involve docking simulations to predict binding modes and affinity scores. The results suggest that subtle changes in the substituents can significantly alter binding interactions, guiding medicinal chemists in designing more effective drug candidates.
The role of 3-(2-Hydroxyphenyl)propanohydrazide extends beyond its use as an intermediate; it also serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies. Its reactivity allows for the exploration of novel transformations that could be applied to other heterocyclic systems. Such advancements contribute to the broader toolkit available to synthetic chemists working on complex molecule construction.
In conclusion, 3-(2-Hydroxyphenyl)propanohydrazide (CAS No. 24535-13-5) represents a fascinating compound with significant implications in pharmaceutical research and development. Its unique structural features and versatile reactivity make it a valuable asset for medicinal chemists seeking to design novel therapeutic agents. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of bioorganic chemistry innovation.
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